molecular formula C17H14N2O5 B2686834 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105244-66-3

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2686834
CAS No.: 1105244-66-3
M. Wt: 326.308
InChI Key: RDINZUKEGCMLIS-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety fused to an isoxazole ring, linked via an acetamide group to a furan-2-ylmethyl substituent. Its structural uniqueness lies in the combination of a benzodioxole (associated with metabolic stability and bioavailability) and isoxazole (a heterocycle known for pharmacological activity). The furan-methyl group may enhance solubility or target interactions.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(18-9-13-2-1-5-21-13)8-12-7-15(24-19-12)11-3-4-14-16(6-11)23-10-22-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINZUKEGCMLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzo[d][1,3]dioxole Group: This step often involves the use of a benzo[d][1,3]dioxole derivative, which can be introduced via a coupling reaction.

    Attachment of the Furan Ring: The furan ring is typically introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Heterocyclic Cores

Penta-2,4-dienamide Derivatives (D14–D20)

These compounds () share the benzodioxole group but replace the isoxazole with conjugated dienamide chains. Key differences include:

  • Substituents: D14–D20 feature phenylamino or benzyloxy groups, whereas the target compound has a furan-methyl acetamide.
  • Physical Properties :
Compound Yield (%) Melting Point (°C)
D14 13.7 208.9–211.3
D15 21.7 191.0–192.0
Target N/A Not reported

The lower yields (13.7–24.8%) in D14–D20 suggest synthetic challenges compared to higher yields (50%) in benzodioxole-thiazole acetamides () .

Thiazole and Triazole Derivatives
  • : 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide includes a triazole core and methoxy group. The thioether linkage may improve membrane permeability compared to the target’s isoxazole .
Thiazolidinone and Chloroacetamide Analogues
  • : N-[2-(5-Benzodioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide features a thiazolidinone ring and chloroacetamide group. The chloro substituent may increase reactivity but reduce biocompatibility compared to the furan-methyl group .

Functional Group Variations in Acetamide Derivatives

Sulfonamide vs. Acetamide
  • : 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide replaces the benzodioxole with a sulfonamide group. Sulfonamides typically enhance metabolic stability but may reduce CNS penetration compared to benzodioxole .
Furan vs. Benzyloxy/Pyridinyl Substituents
  • : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity (10 mg/kg dose).

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Isoxazole ring : Often associated with various pharmacological effects.
  • Furan group : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown promising results regarding the anticancer properties of this compound. For instance, a study involving similar isoxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were notably lower than those of established chemotherapeutic agents like doxorubicin .

Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, although further studies are necessary to elucidate the full spectrum of its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives incorporating benzo[d][1,3]dioxole and isoxazole moieties. The derivatives were evaluated for their anticancer activity using the SRB assay on multiple cancer cell lines, revealing significant cytotoxicity .
  • Mechanistic Insights : Another research effort explored the mechanisms underlying the anticancer effects through assessments of apoptosis pathways, including annexin V-FITC assays and cell cycle analysis. These studies indicated that compounds similar to our target may induce apoptosis via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
  • Comparative Analysis : A comparative study highlighted the unique combination of structural features in this compound compared to other derivatives, suggesting that this unique architecture may enhance its biological activity through synergistic effects .

Q & A

Q. How can researchers optimize the synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step planning:
  • Catalyst Screening: Use high-throughput screening to identify efficient catalysts (e.g., palladium-based catalysts for coupling reactions) .
  • Reaction Conditions: Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for isoxazole ring formation) to minimize side products .
  • Purification: Employ HPLC or recrystallization (ethanol/water mixtures) to isolate high-purity fractions .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) and stereochemistry .
  • X-ray Crystallography: Resolves 3D spatial arrangements of the isoxazole and furan rings .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How can initial biological screening be designed to evaluate its potential therapeutic applications?

  • Methodological Answer:
  • In Vitro Assays:
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) using fluorogenic substrates .
  • Cell Viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM doses .
  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds .

Advanced Research Questions

Q. How should researchers resolve contradictory data in biological activity across studies (e.g., varying IC50 values)?

  • Methodological Answer:
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Validation: Re-test batches with ≥95% purity (HPLC) to exclude impurities affecting activity .
  • Structural Analog Comparison: Benchmark against analogs (e.g., pyridin-2-ylmethyl vs. furan-2-ylmethyl derivatives) to isolate substituent effects .

Q. What computational methods predict biological targets and binding interactions for this compound?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., PARP-1 or β-tubulin) based on the benzo[d][1,3]dioxole’s π-stacking potential .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer:
  • Substituent Variation: Replace the furan-2-ylmethyl group with pyridin-2-ylmethyl or thiophen-2-ylmethyl to modulate lipophilicity .
  • Bioisosteric Replacement: Swap the isoxazole ring with oxadiazole or thiazole to assess heterocycle impact on target affinity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., benzo[d][1,3]dioxole for π-π interactions) via 3D-QSAR models .

Q. How can researchers evaluate the compound’s stability under physiological or storage conditions?

  • Methodological Answer:
  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH Stability: Test solubility and integrity in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
  • Oxidative Stress: Expose to H₂O₂ (0.1–1%) and quantify remaining parent compound .

Q. What approaches address solubility limitations in pharmacological assays?

  • Methodological Answer:
  • Co-Solvents: Use DMSO (≤1%) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt Formation: Synthesize hydrochloride or sodium salts via acid/base titration .
  • Nano-Formulations: Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .

Q. How can target engagement be validated in cellular models?

  • Methodological Answer:
  • Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics using recombinant proteins .

Q. What considerations are critical for designing in vivo studies to assess metabolic stability?

  • Methodological Answer:
  • Radiolabeling: Synthesize ¹⁴C-labeled analogs for mass balance and metabolite profiling (e.g., liver microsome assays) .
  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

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